molecular formula C20H24N2O4S B4427611 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-methylbenzyl)sulfonyl]piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-methylbenzyl)sulfonyl]piperazine

Cat. No. B4427611
M. Wt: 388.5 g/mol
InChI Key: XCHQBRAWAXRTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-methylbenzyl)sulfonyl]piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It was originally developed as a potential antidepressant and anxiolytic agent, but it was later found to have stimulant properties. BZP is a popular recreational drug that is often used as a substitute for amphetamines. In recent years, there has been growing interest in the scientific research applications of BZP.

Mechanism of Action

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-methylbenzyl)sulfonyl]piperazine acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also blocks the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the synaptic cleft. The exact mechanism of action of this compound is not fully understood, but it is thought to involve interactions with multiple neurotransmitter systems.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes changes in mood, perception, and cognition. This compound can be addictive and has been associated with adverse effects such as seizures, psychosis, and cardiovascular events.

Advantages and Limitations for Lab Experiments

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-methylbenzyl)sulfonyl]piperazine has several advantages as a research tool. It is relatively easy to synthesize and can be used to study the effects of stimulants on the central nervous system. However, this compound has several limitations. It is not selective for any particular neurotransmitter system and can have off-target effects. This compound is also a controlled substance and requires special permits for research use.

Future Directions

There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-methylbenzyl)sulfonyl]piperazine. One area of interest is the development of more selective analogs that target specific neurotransmitter systems. Another area of research is the investigation of the long-term effects of this compound use on the brain and behavior. Additionally, this compound could be used as a tool to study the effects of stimulants on cognitive function and decision making.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-methylbenzyl)sulfonyl]piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models. This compound has also been investigated for its potential as a treatment for Parkinson's disease and other neurological disorders. In addition, this compound has been used as a research tool to study the mechanisms of action of other drugs that affect the central nervous system.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-methylphenyl)methylsulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-16-4-2-3-5-18(16)14-27(23,24)22-10-8-21(9-11-22)13-17-6-7-19-20(12-17)26-15-25-19/h2-7,12H,8-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHQBRAWAXRTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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